molecular formula C8H7NO6 B1315721 5-Hydroxy-4-methoxy-2-nitrobenzoic acid CAS No. 31839-20-0

5-Hydroxy-4-methoxy-2-nitrobenzoic acid

Cat. No. B1315721
CAS RN: 31839-20-0
M. Wt: 213.14 g/mol
InChI Key: VAFJDIUJDDCMHN-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a chemical compound derived from benzoic acid. It contains a nitro group, a methoxy group, and a hydroxy group .


Molecular Structure Analysis

The molecular formula of this compound is C8H7NO6. Its average mass is 213.144 Da and its monoisotopic mass is 213.027344 Da .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 213.148 . Other physical and chemical properties like density, melting point, and boiling point are not available in the current resources.

Scientific Research Applications

Metal Coordination and Crystal Structure

5-Hydroxy-4-methoxy-2-nitrobenzoic acid derivatives have been used in the study of metal coordination complexes. Notably, reactions with Co(II) and Ni(II) salts and similar carboxylic acids have resulted in covalent complexes with distinct geometrical properties. These structures are significant for understanding metal coordination and crystallography, offering insights into the solid-state architecture of such complexes (D'angelo et al., 2011).

Synthetic Chemistry and Molecular Transformations

In synthetic chemistry, derivatives of this compound have been involved in intriguing molecular transformations. For instance, O-alkylation of specific phenolic derivatives led to unexpected hydrolysis and ester migration, showcasing complex chemical behaviors and offering a pathway to obtain O-alkyl analogues of certain organic compounds (Henry K Tran et al., 2013).

Perkin Reaction and Synthesis of Organic Compounds

The substance has been a key player in the Perkin reaction, where its derivatives facilitated the synthesis of complex organic structures like 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. The cyclization of specific alkanoic acids under classical Perkin reaction conditions revealed diverse product formation, contributing significantly to the field of organic synthesis and molecular design (M. Kowalewska et al., 2008).

Biochemical Analysis

Biochemical Properties

5-Hydroxy-4-methoxy-2-nitrobenzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to be a microbial degradation metabolite of cypermethrin, a synthetic pyrethroid pesticide . This interaction suggests that this compound may be involved in detoxification pathways in microorganisms. Additionally, its structure allows it to participate in various chemical reactions, such as nucleophilic substitution and oxidation, which are crucial in metabolic processes .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with enzymes involved in detoxification can lead to changes in gene expression related to metabolic pathways. Furthermore, the presence of the nitro group in its structure may contribute to its role in oxidative stress responses within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with detoxification enzymes may result in the inhibition of these enzymes, thereby affecting the overall metabolic flux. Additionally, the compound’s structure allows it to participate in redox reactions, which can lead to changes in gene expression and cellular responses to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can undergo degradation, leading to the formation of various metabolites. These metabolites may have different biochemical properties and effects on cells. Additionally, long-term exposure to this compound in vitro or in vivo can result in changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound may result in oxidative stress, leading to cellular damage and changes in gene expression. Additionally, threshold effects may be observed, where a certain dosage is required to elicit a significant biochemical response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can be metabolized by mono-oxygenases, leading to the formation of metabolites such as 2,4-dihydroxybenzoic acid. These metabolic pathways are essential for the detoxification and elimination of the compound from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be transported into cells via specific transporters, where it can interact with intracellular enzymes and proteins. Additionally, its distribution within tissues can influence its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can participate in redox reactions and influence cellular metabolism. Additionally, its localization within the cell can affect its interactions with other biomolecules and its overall biochemical effects .

properties

IUPAC Name

5-hydroxy-4-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFJDIUJDDCMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552448
Record name 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31839-20-0
Record name 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4,5-dimethoxy-2-nitrobenzoic acid (20.6 g, 90.7 mmol) in 20% KOH solution (136 mL) was heated at 100° C. for 12 hours. After it was cooled with ice, it was acidified with concentrated HCl to pH 2. It was filtered, washed with CH2Cl2 and EtOAc, and dried over vacuum to afford 5-hydroxy-4-methoxy-2-nitrobenzoic acid as solid (18.38 g, 95%). 1H NMR (300 MHz, DMSO-d6) δ 7.29 (s, 1H), 6.90 (s, 1H), 4.8 (br, 1H), 3.77 (s, 3H).
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
136 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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